3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. However, there is limited information available about this specific compound. It’s worth noting that pyridine and pyrazole are both aromatic heterocyclic compounds, and carboxylic acid is a functional group often found in organic compounds12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid”. However, there are related compounds such as “N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide” which have been synthesized and studied3.Molecular Structure Analysis
The molecular structure of “3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” would likely involve the aromatic rings of pyridine and pyrazole connected by a carboxylic acid group. However, specific structural details or crystallographic data for this compound are not readily available4.Chemical Reactions Analysis
Again, specific chemical reactions involving “3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” are not documented in the available literature. However, pyridine and pyrazole rings, as well as carboxylic acids, are known to participate in various chemical reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” are not readily available. However, related compounds such as “3-Pyridinepropionic acid” have been characterized. For instance, “3-Pyridinepropionic acid” has a melting point of 156-160 °C and is soluble in water7.Scientific Research Applications
Synthesis and Chemical Reactivity
- Functionalization Reactions : This compound can undergo functionalization reactions to produce various derivatives. For instance, 1H-pyrazole-3-carboxylic acid can be converted into corresponding 1H-pyrazole-3-carboxamide via reactions with acid chlorides and amines, showcasing its versatility in chemical synthesis (Yıldırım et al., 2005).
- Synthesis of Pyrazole Derivatives : It serves as a precursor for synthesizing new pyrazole derivatives, as shown in studies where novel compounds were synthesized and characterized through NMR and IR spectroscopies (Shen et al., 2012).
Coordination Chemistry and Metal-Organic Frameworks
- Coordination Polymers : The compound is useful in creating coordination polymers with transition metals, leading to the development of new materials with diverse structural types and potential applications in catalysis and materials science (Zhao et al., 2014).
Crystallography and Structural Analysis
- Crystal Structure Studies : Its derivatives are studied for their crystal structures, which provide insights into molecular interactions and properties. For example, analysis of terephthalic acid and water in combination with 4-(1H-pyrazol-3-yl)pyridine revealed insights into hydrogen bonding and three-dimensional network formations (Tan et al., 2012).
Optical and Electronic Properties
- Optical Properties : Derivatives of this compound have been explored for their fluorescence characteristics, providing potential applications in optoelectronics and sensor technology (Ge et al., 2014).
Bioactive Compounds and Pharmaceuticals
- Antimicrobial Activity : Some derivatives show antimicrobial properties, indicating potential for pharmaceutical applications (R.V.Sidhaye et al., 2011).
Material Science Applications
- Metal-Organic Frameworks : Its use in synthesizing metal-organic frameworks (MOFs) has been explored, which has implications in gas storage, catalysis, and other areas of materials science (Cheng et al., 2016).
Safety And Hazards
The safety and hazards associated with “3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” are not documented in the available literature. However, related compounds such as “3-Pyridinepropionic acid” have safety information available. For instance, “3-Pyridinepropionic acid” is classified as an irritant and specific safety precautions should be taken when handling it1.
Future Directions
The future directions for research on “3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” could involve further exploration of its synthesis, characterization, and potential applications. Given the interest in pyridine and pyrazole compounds in various fields of chemistry and biology, this compound could be of interest for future studies8910.
properties
IUPAC Name |
5-pyridin-4-yl-1H-pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBGOIFXFBESPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253418 | |
Record name | 3-(4-Pyridinyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
911462-25-4 | |
Record name | 3-(4-Pyridinyl)-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911462-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Pyridinyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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